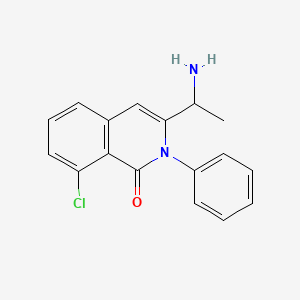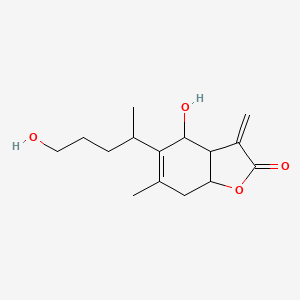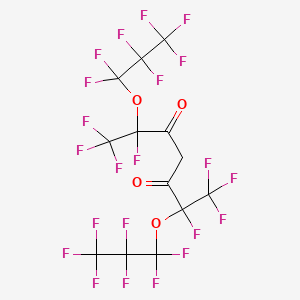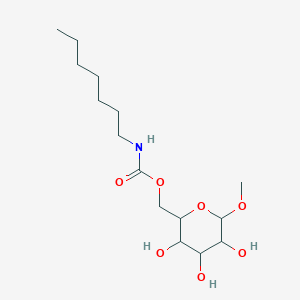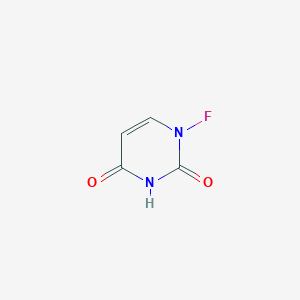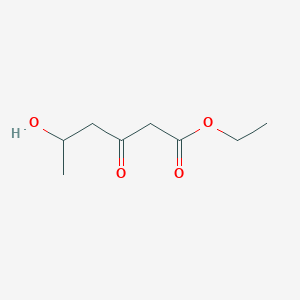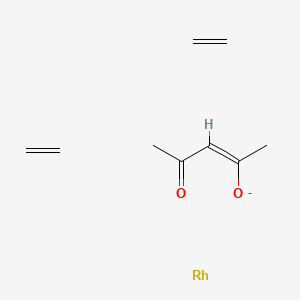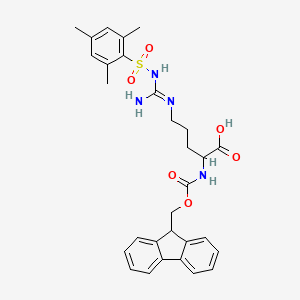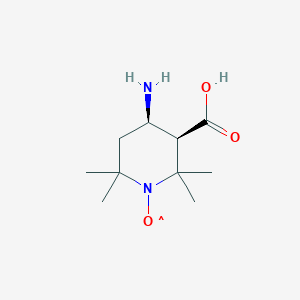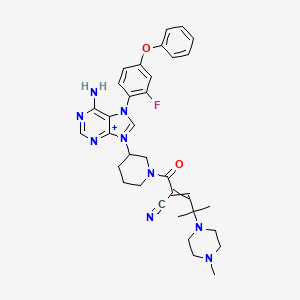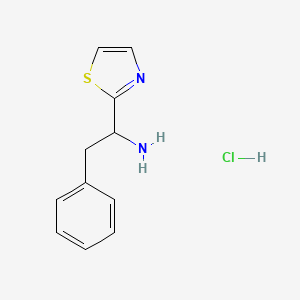
Pantoprazole Impurity A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pantoprazole Impurity A, also known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole, is a related compound of Pantoprazole. Pantoprazole is a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. Impurities in pharmaceutical compounds, such as this compound, are critical to identify and control to ensure the safety and efficacy of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pantoprazole Impurity A is typically synthesized through the oxidation of Pantoprazole sulfoxide. The process involves the use of oxidizing agents such as hydrogen peroxide (H2O2), sodium perborate (NaBO3·4H2O), or m-chloroperoxybenzoic acid (MCPBA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves a one-pot process where 2-chloro methyl 3,4-dimethoxy pyridine hydrochloride reacts with 2-mercapto-5-difluoromethoxy benzimidazole in an organic solvent system. This reaction is facilitated by a phase transfer catalyst and further treated with aqueous sodium hypohalite solution comprising sodium hydroxide to obtain Pantoprazole sodium in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Pantoprazole Impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction is the oxidation of Pantoprazole sulfoxide to form this compound .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, m-chloroperoxybenzoic acid.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Halogenation reactions using reagents like chlorine or bromine.
Major Products: The major product formed from the oxidation of Pantoprazole sulfoxide is this compound. Other byproducts may include sulfone derivatives and other related impurities .
Applications De Recherche Scientifique
Pantoprazole Impurity A is primarily used in the pharmaceutical industry for quality control and validation processes. It helps in:
Analytical Method Development: Used as a reference standard in high-performance liquid chromatography (HPLC) to ensure the purity of Pantoprazole.
Stability Studies: Helps in understanding the stability and degradation pathways of Pantoprazole.
Toxicological Studies: Assists in evaluating the safety profile of Pantoprazole by studying the effects of its impurities.
Mécanisme D'action
Pantoprazole Impurity A, like Pantoprazole, is believed to inhibit the H+/K±ATPase enzyme system at the secretory surface of the gastric parietal cell. This inhibition leads to a reduction in gastric acid secretion. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
Comparaison Avec Des Composés Similaires
Pantoprazole Related Compound B: 5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole.
Pantoprazole Related Compound D & F Mixture: A mixture consisting of 5-(difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole and 6-(difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole.
Uniqueness: Pantoprazole Impurity A is unique due to its specific formation through the oxidation of Pantoprazole sulfoxide. Its presence and control are crucial for ensuring the safety and efficacy of Pantoprazole as a pharmaceutical product .
Propriétés
Formule moléculaire |
C16H14F2N3NaO5S |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]benzimidazol-1-ide |
InChI |
InChI=1S/C16H14F2N3O5S.Na/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1 |
Clé InChI |
PPJKKLJCWYSBLD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


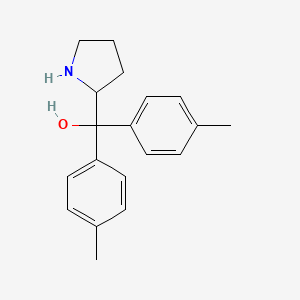
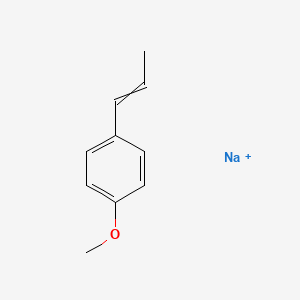
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
